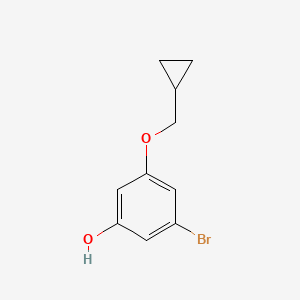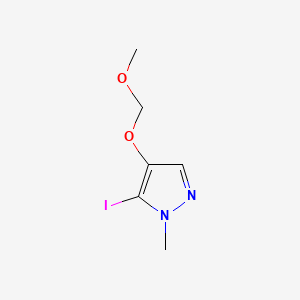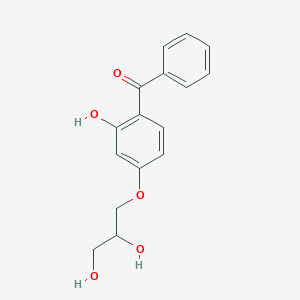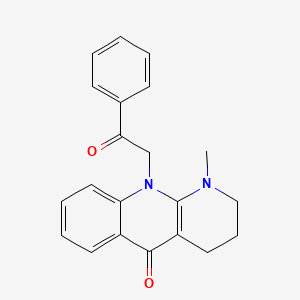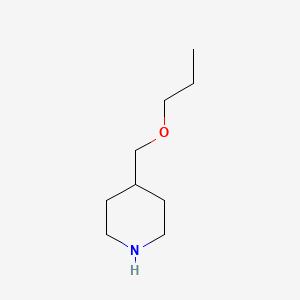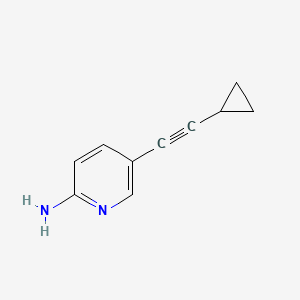
5-(Cyclopropylethynyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Cyclopropylethynyl)-2-pyridinamine is a chemical compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropylethynyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopropylethynyl)-2-pyridinamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 2-bromo-5-iodopyridine.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between the pyridine derivative and cyclopropylacetylene. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 60-80°C).
Amination: The final step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods
Industrial production of 5-(2-Cyclopropylethynyl)-2-pyridinamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-(2-Cyclopropylethynyl)-2-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
5-(2-Cyclopropylethynyl)-2-pyridinamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
作用机制
The mechanism of action of 5-(2-Cyclopropylethynyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethynyl group can enhance the compound’s binding affinity and specificity for these targets. The amine group at the 2-position of the pyridine ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
Similar Compounds
2-(Cyclopropylethynyl)pyridine: Similar structure but lacks the amine group at the 2-position.
5-(2-Cyclopropylethynyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Efavirenz: A well-known compound with a similar cyclopropylethynyl group but different overall structure and pharmacological properties.
Uniqueness
5-(2-Cyclopropylethynyl)-2-pyridinamine is unique due to the presence of both the cyclopropylethynyl group and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
5-(2-cyclopropylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H10N2/c11-10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H2,11,12) |
InChI 键 |
KMVNXXMZKRMKPU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C#CC2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


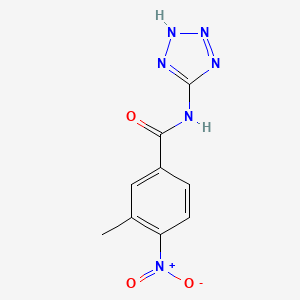
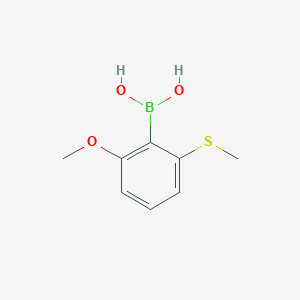
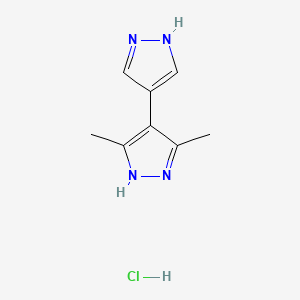

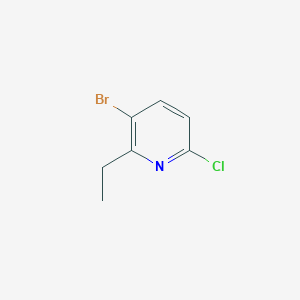
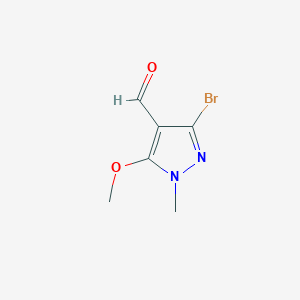
![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
